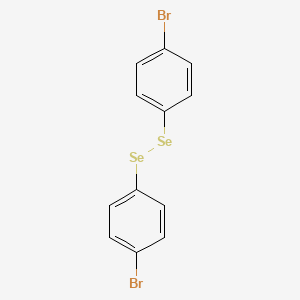

Diselenide, bis(4-bromophenyl)

Description

Bis(4-bromophenyl) diselenide (CAS: 20541-48-4) is an organoselenium compound with the molecular formula C₁₂H₈Br₂Se₂ and a molecular weight of 381.0 g/mol . Structurally, it consists of two 4-bromophenyl groups linked by a diselenide (Se–Se) bond. This compound is part of the broader class of diaryl diselenides, which are studied for their diverse applications in organic synthesis, catalysis, and bioactivity .

Synthesis: Bis(4-bromophenyl) diselenide can be synthesized via direct selenylation reactions. For example, electrooxidative selenylation/cyclization of alkynes using 1,2-bis(4-bromophenyl)diselenide (2d) as a starting material yields functionalized benzo[1,2-cd]pyrrole derivatives (e.g., compound 4d, m.p. 98.1–99.7°C) . Other methods involve reactions of bis[(2-chlorocarbonyl)phenyl] diselenide with nucleophiles like aminophenols or amines under controlled conditions .

Properties

CAS No. |

20541-48-4 |

|---|---|

Molecular Formula |

C12H8Br2Se2 |

Molecular Weight |

469.9 g/mol |

IUPAC Name |

1-bromo-4-[(4-bromophenyl)diselanyl]benzene |

InChI |

InChI=1S/C12H8Br2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

OJYLWCYRSGYMPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(4-bromophenyl) typically involves the reaction of 4-bromophenyl lithium with elemental selenium. The process can be summarized as follows:

Formation of 4-bromophenyl lithium: This is achieved by reacting 4-bromophenyl bromide with lithium metal in an anhydrous solvent such as diethyl ether.

Reaction with Selenium: The 4-bromophenyl lithium is then reacted with elemental selenium to form the diselenide compound.

Industrial Production Methods: While specific industrial production methods for diselenide, bis(4-bromophenyl) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and selenium compounds .

Chemical Reactions Analysis

Reduction Reactions

Bis(4-bromophenyl)diselenide undergoes reduction to form selenols (RSeH), which are key intermediates in organic synthesis. For example:

-

Reduction with hydrazine hydrate in the presence of sodium methanolate cleaves the Se–Se bond, yielding 4-bromoselenoanisole (Figure 1). This reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the bromine atom .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, DMSO, NaOMe/MeOH | 4-Bromoselenoanisole | 90% |

Mechanism :

-

Se–Se bond cleavage via hydrazine.

-

Methanolate-driven substitution of Br with OMe.

Oxidation and Antioxidant Activity

Bis(4-bromophenyl)diselenide mimics catalase activity , decomposing H₂O₂ to H₂O and O₂. This redox activity underpins its biological applications:

-

At 12.5 µM, it protects V79 cells from H₂O₂-induced DNA damage .

-

Reduces ROS in macrophages by downregulating NF-κB, a pro-apoptotic transcription factor .

Comparative Catalase Activity :

| Compound | Catalase-like Efficiency | Reference |

|---|---|---|

| Bis(4-bromophenyl)diselenide | Moderate | |

| meta-CF₃-substituted analog | Higher |

Cross-Coupling Reactions

The bromine substituents enable palladium-catalyzed coupling reactions. For instance:

-

Suzuki–Miyaura coupling with aryl boronic acids to form biaryl selenides.

-

Buchwald–Hartwig amination for introducing nitrogen-containing groups.

Limitations :

Anticancer Activity via Apoptosis

While not a traditional "reaction," its biochemical interactions involve:

-

Mitochondrial pathway activation : Induces caspase-dependent apoptosis in HL-60 leukemia cells (IC₅₀ = 8 µM) .

-

DNA minor groove binding : Fluorine-substituted derivatives show enhanced binding via hydrogen bonds and hydrophobic interactions .

Cytotoxicity Profile :

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 8 | |

| PC-3 (Prostate) | 13 | |

| MCF-7 (Breast) | 18 |

Derivatization via Condensation

Reacts with aldehydes to form Schiff base derivatives, enhancing bioactivity:

textExample: Bis(4-bromophenyl)diselenide + 4-Bromobenzaldehyde → Imine-functionalized diselenide (4b)[5][7]

Conditions :

Temperature-Dependent NMR Shifts

The Se–Se bond rotation influences ⁷⁷Se NMR chemical shifts. Twisted conformers exhibit upfield shifts due to reduced paramagnetic shielding :

textδ(⁷⁷Se) Range: 211–235 ppm (varies with substituents and temperature)[8][6]

Scientific Research Applications

Synthesis and Characterization

1,2-bis(4-bromophenyl)diselenide can be synthesized through various methods. One method involves reacting diselenide with 4-bromobenzaldehyde . Another synthesis method has been adapted from a previously published method . The product is typically obtained as a yellow powder . The structure and purity of the synthesized compound are confirmed through techniques such as NMR and FT-IR spectroscopy . Thermal shifts in diselenides have been documented using Se NMR .

Applications in Medicinal Chemistry

Organoselenium compounds have gained attention for their potential biological activities, including anticancer and antiviral properties .

Antiviral Research: Organoselenium-based Schiff bases, including those incorporating diselenide moieties, have been investigated for their potential to inhibit the SARS-CoV-2 Mpro main protease . In silico docking data suggests that specific organoselenium candidates exhibit good Mpro inhibitory activity . ADMET studies reveal that these candidates possess favorable pharmacokinetic qualities, suggesting their potential as drugs for combating the COVID-19 epidemic .

Anticancer Research: Selenides and diselenides have demonstrated potential applications in cancer prevention and treatment . Certain diselenides have shown noteworthy influence over different kinases . For instance, bis(4-amino-3-carboxyphenyl) diselenide derivative 32 showed a mild inhibition of cyclin kinase (CDKs) activity .

Applications in Catalysis

Diorganyl diselenides, including bis(4-bromophenyl)diselenide, have found use in catalytic reactions .

C-H Bond Selenylation: Diselenides can be used in the H bond selenylation of (N-hetero)-arenes with the trichloroisocyanuric acid (TCCA)-ethanol reagent system .

C-Se Bond Formation: Diselenides can be used in iodine-catalyzed C-Se bond formation through C(sp2)–H bond activation .

Applications in Materials Science

Diselenides are used as precursors in the synthesis of selenium-containing materials with applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of diselenide, bis(4-bromophenyl) involves its ability to undergo redox reactions. The compound can act as both an antioxidant and a pro-oxidant, depending on the environmental conditions. This dual behavior is attributed to the selenium atoms, which can cycle between different oxidation states. In biological systems, this redox activity can modulate cellular processes and protect against oxidative stress .

Comparison with Similar Compounds

Properties :

- Physical State : Yellow crystalline solid .

- Melting Point : 98.1–99.7°C (compound 4d derived from 2d) .

- Spectroscopic Data : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 120–135 ppm for aryl carbons) consistent with diaryl diselenides .

Comparison with Structural Analogs

Substituted Diaryldiselenides: Physical and Spectral Properties

Table 1 compares bis(4-bromophenyl) diselenide with analogs bearing different substituents:

Key Observations :

Biological Activity

Diselenide, bis(4-bromophenyl) (CAS Number: 20541-48-4) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article explores the biological mechanisms, therapeutic potential, and comparative analysis of this compound based on available literature.

Diselenide compounds are characterized by their selenium-selenium bond, which can participate in redox reactions. The mechanism of action for bis(4-bromophenyl) diselenide involves:

- Antioxidant Activity : The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress within biological systems. This activity is primarily attributed to the selenium atoms, which can cycle between different oxidation states .

- Pro-oxidant Behavior : Under certain conditions, it may also exhibit pro-oxidant properties, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

The dual behavior of this compound is significant in modulating cellular processes and protecting against oxidative damage.

Anticancer Properties

Numerous studies have indicated that bis(4-bromophenyl) diselenide possesses cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in inducing apoptosis in human prostate cancer cells (PC-3) and breast adenocarcinoma (MCF-7), with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 | 9.0 |

| MCF-7 | 9.8 |

The compound's ability to generate superoxide radicals was linked to its anticancer activity, suggesting a mechanism where oxidative stress leads to cancer cell death .

Antioxidant Activity

Research has shown that diselenides can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes. This property makes bis(4-bromophenyl) diselenide a candidate for therapeutic applications aimed at diseases associated with oxidative stress .

Comparative Analysis with Similar Compounds

When compared with other diselenide compounds, bis(4-bromophenyl) diselenide exhibits unique properties due to the presence of bromine substituents, which can undergo further substitution reactions. This versatility allows for the potential development of new derivatives with enhanced biological activities.

| Compound | Properties |

|---|---|

| Bis(2-hydroxyphenyl) diselenide | Antioxidant and anticancer properties |

| Bis(3-hydroxyphenyl) diselenide | Moderate cytotoxicity |

| Diphenyl diselenide | Known for strong antioxidant activity |

The presence of bromine in bis(4-bromophenyl) diselenide enhances its electron density, potentially increasing its reactivity and biological efficacy compared to other analogs .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that bis(4-bromophenyl) diselenide exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and PC-3. The mechanism involves ROS generation leading to apoptosis .

- Antioxidant Mechanisms : Research highlights that this compound can enhance the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative damage .

- Potential Therapeutic Applications : Given its dual role as an antioxidant and pro-oxidant, bis(4-bromophenyl) diselenide is being explored for potential use in treating conditions related to oxidative stress, including cancer and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.